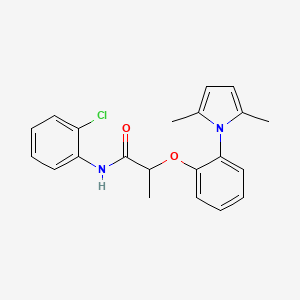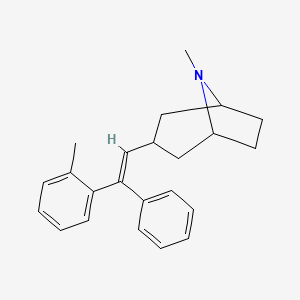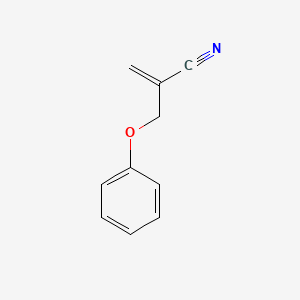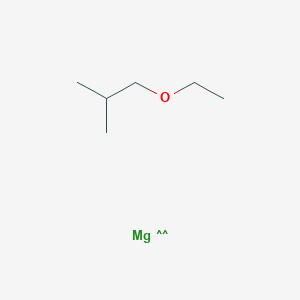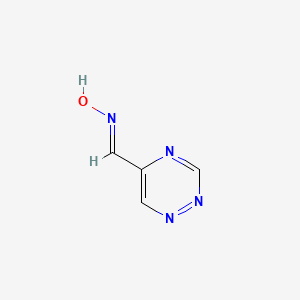
1,2,4-Triazine-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-5-carbaldehyde oxime is an organic compound belonging to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side chains . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5-carbaldehyde oxime can be synthesized through the reaction of 1,2,4-triazine-5-carbaldehyde with hydroxylamine. The reaction typically occurs under acidic or neutral conditions, where the aldehyde group reacts with hydroxylamine to form the oxime .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxime under appropriate conditions.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1,2,4-Triazine-5-carbaldehyde oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-triazine-5-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules . This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazine: Another triazine isomer with different reactivity and applications.
1,3,5-Triazine: Commonly used in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,2,4-Triazine-5-carbaldehyde oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C4H4N4O |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
(NE)-N-(1,2,4-triazin-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H4N4O/c9-8-2-4-1-6-7-3-5-4/h1-3,9H/b8-2+ |
InChI Key |
WCNDBLKEUQIRJH-KRXBUXKQSA-N |
Isomeric SMILES |
C1=C(N=CN=N1)/C=N/O |
Canonical SMILES |
C1=C(N=CN=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)

![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)

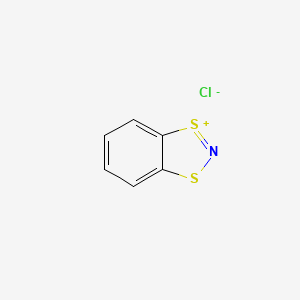


![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
